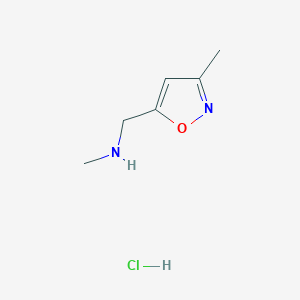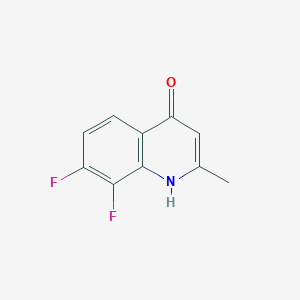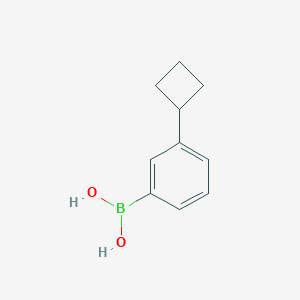
(3-Cyclobutylphenyl)boronic acid
説明
“(3-Cyclobutylphenyl)boronic acid” is a boronic acid compound with the CAS Number: 1381885-38-6 . It has a molecular weight of 176.02 . The IUPAC name for this compound is 3-cyclobutylphenylboronic acid .
Synthesis Analysis
Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The InChI code for “(3-Cyclobutylphenyl)boronic acid” is 1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 .
Chemical Reactions Analysis
Boronic acids, such as “(3-Cyclobutylphenyl)boronic acid”, have been found to readily bind with carbohydrates in water . This is due to the formation of a stable transition complex with sugars and amino acids .
Physical And Chemical Properties Analysis
“(3-Cyclobutylphenyl)boronic acid” is a powder that is stored at room temperature .
科学的研究の応用
Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Chemical Biology and Supramolecular Chemistry
- Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Methods of Application : This involves the use of boronic acid-based compounds in reversible click reactions .
- Results or Outcomes : An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
-
Molecular Recognition
- Application Summary : The most common use of boronic acid motifs in molecular recognition is the sensing of mono- and polysaccharides .
- Methods of Application : This involves the use of boronic acids as receptors for the sensing of saccharides .
- Results or Outcomes : Saccharides are ubiquitous in biological systems and are a particularly challenging set of molecules to differentiate with chemical receptors due to their similarity in size and structure .
-
Electrophoresis of Glycated Molecules
-
Building Materials for Microparticles
- Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
- Methods of Application : This involves the use of boronic acid-based compounds in the creation of microparticles .
- Results or Outcomes : These microparticles can be used in various analytical methods .
-
Controlled Release of Insulin
- Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
- Methods of Application : This involves the use of boronic acid-based polymers in drug delivery systems .
- Results or Outcomes : This application allows for the controlled release of insulin, which can be beneficial in the treatment of diabetes .
-
Transforming Printing for Micro/Nanofabrication
- Application Summary : Boronic acid-based compounds have been used in transforming printing for micro/nanofabrication .
- Methods of Application : This involves the use of boronic acid-based compounds in the printing process .
- Results or Outcomes : The change from a rigid thermoset to a soft rubber upon addition of water indicates possible applications to transforming printing for micro/nanofabrication .
-
Wearable Electronics for Human Healthcare
- Application Summary : Boronic acid-based compounds have potential applications in wearable electronics for human healthcare .
- Methods of Application : This involves the use of boronic acid-based compounds in the creation of wearable electronics .
- Results or Outcomes : These versatile polymers have possible applications in wearable electronics for human healthcare .
Safety And Hazards
将来の方向性
Boronic acids, including “(3-Cyclobutylphenyl)boronic acid”, are increasingly being used in diverse areas of research . Their ability to readily bind with carbohydrates in water has led to their utility in various sensing applications . Furthermore, the compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This suggests that there is potential for further exploration and development of boronic acids in the field of medicinal chemistry .
特性
IUPAC Name |
(3-cyclobutylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZIPRWPYPKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclobutylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)
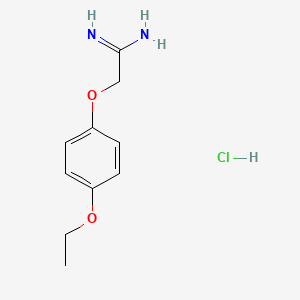
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)
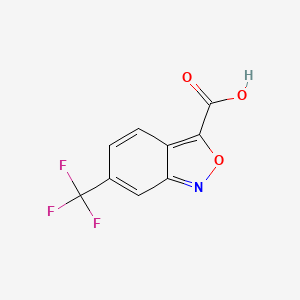
![4-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1418740.png)
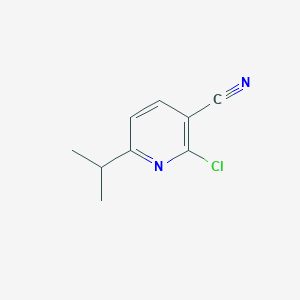
![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)
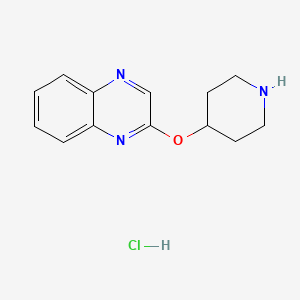
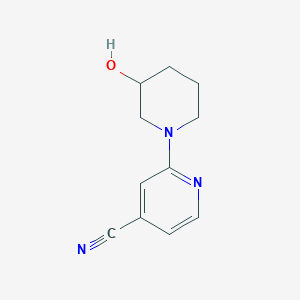
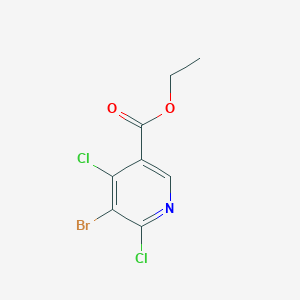
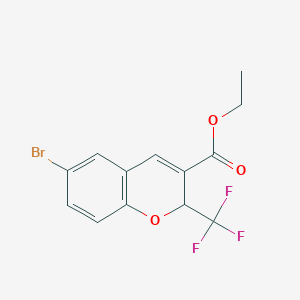
![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)
